molecular formula C14H20FNO B5020196 1-[3-(2-fluorophenoxy)propyl]piperidine

1-[3-(2-fluorophenoxy)propyl]piperidine

Cat. No.: B5020196
M. Wt: 237.31 g/mol
InChI Key: JODOMTDMZBPPRN-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenoxy)propyl]piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a scaffold for investigating interactions with central nervous system targets. Compounds featuring a piperidine core linked to an aryloxypropyl chain are recognized as key pharmacophores in the development of ligands for various receptors . Specifically, structurally similar molecules have demonstrated potent activity as inverse agonists/antagonists at the histamine H3 receptor (H3R) . H3R is a presynaptic autoreceptor and heteroreceptor located mainly in the central nervous system. Its inhibition is known to enhance the release of neurotransmitters such as histamine, dopamine, and acetylcholine, making it a promising target for research into wakefulness, cognitive enhancement, and therapeutic strategies for conditions like Parkinson's disease . Furthermore, the piperidine structural motif is a ubiquitous building block in pharmaceuticals and is found in numerous bioactive molecules . Researchers can utilize this compound as a versatile intermediate or a reference standard in the design and synthesis of novel ligands. Its applications extend to probing sigma and D2 receptor interactions, given that closely related 4-(4-fluorophenylmethyl)-piperidines have been patented for their affinity to these receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(2-fluorophenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-7-2-3-8-14(13)17-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODOMTDMZBPPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • This may alter receptor-binding kinetics .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in compound 93) enhance H3R antagonistic activity by stabilizing ligand-receptor interactions. The 2-fluoro group, though electron-withdrawing, may exhibit weaker binding due to suboptimal spatial orientation .

Pharmacological Activity

Antihypertensive Effects

  • Compound 93 (4-chlorophenoxy analog): Demonstrated potent antihypertensive activity in spontaneously hypertensive rats (SHR), reducing blood pressure by 17% and 11% at 10 mg/kg and 3 mg/kg doses, respectively. This efficacy surpasses that of nifedipine, a reference calcium channel blocker .
  • Target Compound: No direct data available. However, 2-fluoro substitution may reduce activity compared to 4-Cl/4-F analogs due to steric interference with calcium channel binding pockets.

Histamine H3 Receptor Antagonism

  • Triazole-Substituted Analogs (e.g., 3l, 3m): Achieved IC50 values of 5.92–7.81 nM for H3R antagonism, highlighting the importance of bulky substituents (e.g., triazole rings) for high-affinity binding .

Anticancer Activity

  • Piperidine Derivatives with Nitro/Fluoro Substitutions : Compound 3a (nitro/fluoro-substituted aryl carboxamide) inhibited leukemia cell proliferation (K562 and Reh) at low concentrations. The 2-fluoro group in the target compound may confer similar antiproliferative effects but requires validation .

Pharmacokinetic and Metabolic Profiles

  • 1-[3-(4-tert-Butylphenoxy)propyl]piperidine (DL76): Exhibited a volume of distribution (Vd) of 3.1 L/kg and clearance (Cl) of 1.3 L/h/kg in rats, indicating moderate tissue penetration and elimination. The tert-butyl group enhances metabolic stability compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-[3-(2-fluorophenoxy)propyl]piperidine that influence its chemical reactivity and biological activity?

  • Methodological Answer : The compound’s reactivity is governed by its piperidine ring (a six-membered amine ring) and the 2-fluorophenoxy-propyl substituent. The fluorine atom on the aromatic ring acts as an electron-withdrawing group, polarizing the phenoxy moiety and enhancing electrophilic substitution reactivity. The propyl linker provides flexibility, influencing conformational stability during receptor binding. Analytical techniques like NMR and X-ray crystallography are critical for confirming stereochemistry and substituent orientation .

Q. What synthetic routes are commonly employed to prepare 1-[3-(2-fluorophenoxy)propyl]piperidine?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Alkylation of piperidine with 3-(2-fluorophenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Step 3 : Salt formation (e.g., hydrochloride) for improved stability, monitored by HPLC (>95% purity) .
  • Key Challenge : Avoiding racemization during alkylation; chiral HPLC or polarimetry ensures enantiomeric purity .

Q. Which analytical methods are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 268.1445 for C₁₄H₁₉FNO⁺).
  • X-ray Diffraction : Resolves crystal packing and steric effects of the fluorophenoxy group .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenoxy group modulate binding affinity in histamine H₃ receptor studies?

  • Methodological Answer : The fluorine atom’s electronegativity increases the phenoxy group’s electron-deficient character, enhancing π-π stacking with aromatic residues (e.g., Phe³⁹⁰ in H₃R). Competitive binding assays (e.g., radioligand displacement using [³H]-Pitolisant) quantify affinity (reported IC₅₀ values < 10 nM). Molecular dynamics simulations further map interactions, revealing steric compatibility with hydrophobic receptor pockets .

Q. What strategies address contradictions in reported bioactivity data across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH). To resolve:

  • Standardization : Use identical cell lines (e.g., HEK293T expressing H₃R) and assay buffers (pH 7.4).
  • Control Compounds : Include Pitolisant (a structural analog with 4-chlorophenyl substitution) as a positive control.
  • Meta-Analysis : Pool data from ≥3 independent studies, applying statistical tools (e.g., ANOVA with post-hoc correction) .

Q. How can stereochemical integrity be maintained during large-scale synthesis of chiral derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation to control piperidine ring configuration.
  • In Situ Monitoring : Chiral HPLC tracks enantiomeric excess (target: >99% ee).
  • Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water mixtures enriches desired enantiomers .

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